molecular formula C23H30O5 B600211 Ankaflavin CAS No. 50980-32-0

Ankaflavin

Cat. No. B600211
CAS RN: 50980-32-0
M. Wt: 386.48
InChI Key:
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Description

Ankaflavin is a natural product found in Monascus pilosus and Monascus purpureus . It is a prominent azaphilone compound that exhibits diverse bioactivities, including regulation of transcription factors, anti-inflammatory effects, and modulation of lipid metabolism .


Synthesis Analysis

Monascus purpureus copiously yields beneficial secondary metabolites, including Monascus pigments, which are broadly used as food additives . It has been speculated that monascorubrin and ankaflavin are synthesized by the same biochemical pathway in M. purpureus due to their structural resemblance .


Molecular Structure Analysis

The molecular formula of Ankaflavin is C23H30O5 . The IUPAC name is (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione .


Chemical Reactions Analysis

While specific chemical reactions involving Ankaflavin are not detailed in the search results, it’s known that Ankaflavin exhibits selective cytotoxic effect and induces cell death through apoptosis on cancer cells .


Physical And Chemical Properties Analysis

Ankaflavin has a molecular weight of 386.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .

Scientific Research Applications

  • Selective Cytotoxic Effect on Cancer Cells

    Ankaflavin exhibits a selective cytotoxic effect on human cancer cell lines such as Hep G2 and A549, while showing no significant toxicity to normal cells. It is suggested to induce cell death via apoptosis (Su et al., 2005).

  • Anti-inflammatory and Immunomodulatory Effects

    Ankaflavin, along with monascin, has shown anti-inflammatory and immunomodulatory effects, particularly in the context of type I allergy and asthma models. It inhibits mast cell degranulation and TNF-α secretion (Chang et al., 2015).

  • Cholesterol Lowering Agent for Dyslipidemia

    Ankaflavin has been found effective in reducing plasma total cholesterol levels and improving dyslipidemia in high-fat diet-induced hamsters. It functions by promoting cholesterol metabolism and conversion into bile acid (Hsu et al., 2013).

  • Regulation of Adipocyte Function and Attenuation of Hyperglycemia

    Ankaflavin regulates adipokine levels and insulin sensitivity, potentially through PPAR-γ activation. It has shown effectiveness in reducing serum and hepatic triglyceride levels in high-fat diet-induced mice (Hsu et al., 2013).

  • Potential Antidiabetic Properties

    Ankaflavin acts as a PPARγ agonist and upregulates Nrf2, which may enhance antioxidant activity and insulin sensitivity. This suggests its potential in preventing diabetes (Lee et al., 2012).

  • Alleviation of Metabolic Syndrome

    Monascus metabolites, including ankaflavin, have shown benefits in alleviating metabolic syndrome due to their multiple bioactivities such as anti-inflammation, antioxidation, and hypolipidemic effects (Lin et al., 2017).

  • Antiobesity Effects

    Ankaflavin has demonstrated antiobesity effects by inhibiting differentiation and lipogenesis in obese rats fed a high-fat diet (Lee et al., 2013).

  • Liver Protection

    Ankaflavin has shown protective effects against ischemia-reperfusion injury in steatotic liver, indicating potential applications in liver surgeries and transplantation (Yang et al., 2015).

  • Biosynthesis and Pharmacological Properties

    Ankaflavin's production methods, biosynthesis from Monascus purpureus, and pharmacological properties including antidiabetic, antibacterial, anti-inflammatory, and anticancer activities are well-documented (Adin et al., 2023).

  • Blood Lipid Regulation

    Ankaflavin, alongside monascin, can regulate blood lipids by suppressing LDL cholesterol assembly and stimulating apolipoprotein A1 expression in the liver (Lee et al., 2016).

Safety And Hazards

Ankaflavin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood . The importance of microbial pigments has been emphasized in different applications, such as cosmetics, food, pharmaceuticals, and textiles . These compounds are also well-known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities .

properties

IUPAC Name

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJNEHGKRUSLT-ODTNPMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ankaflavin

Citations

For This Compound
2,020
Citations
CH Lin, TH Lin, TM Pan - Food & function, 2017 - pubs.rsc.org
… and ankaflavin … ankaflavin not only possess pleiotropic bioactivities, but are also more potent than monacolin K in lowering lipid levels and have lower toxicity. Monascin and ankaflavin …
Number of citations: 55 pubs.rsc.org
NW Su, YL Lin, MH Lee, CY Ho - Journal of agricultural and food …, 2005 - ACS Publications
… well as the yellow pigments ankaflavin and monascin. There were … ankaflavin. We employed a cell-based cytotoxicity assay to determine the differential cytotoxic activities of ankaflavin …
Number of citations: 218 pubs.acs.org
SN Adin, I Gupta, BP Panda… - … and Applied Biochemistry, 2023 - Wiley Online Library
… aid of ankaflavin investigated that ankaflavin stimulates the … Ankaflavin additionally alleviates nonalcoholic steatohepatitis… Recent studies have shown that ankaflavin not only helps in …
Number of citations: 8 iubmb.onlinelibrary.wiley.com
CL Lee, JY Wen, YW Hsu, TM Pan - Journal of agricultural and …, 2013 - ACS Publications
… the effects of daily monascin and ankaflavin feeding (8 weeks) on … and ankaflavin had a significant antiobesity effect, which should result from the modulation of monascin and ankaflavin …
Number of citations: 88 pubs.acs.org
CL Lee, YH Kung, CL Wu, YW Hsu… - Journal of Agricultural …, 2010 - ACS Publications
… and ankaflavin) were found in RMD than in RMR. In this study, purified monascin and ankaflavin … In the statistical results, monascin and ankaflavin showed significant effect on lowering …
Number of citations: 92 pubs.acs.org
WH Hsu, TH Chen, BH Lee, YW Hsu, TM Pan - Food and Chemical …, 2014 - Elsevier
Yellow pigments monascin (MS) and ankaflavin (AK) are secondary metabolites derived from Monascus-fermented products. The hypolipidemic and anti-inflammatory effects of MS and …
Number of citations: 102 www.sciencedirect.com
WH Hsu, TM Pan - Applied microbiology and biotechnology, 2014 - Springer
Edible fungi of the Monascus species have been used as traditional Chinese medicine in eastern Asia for several centuries. Monascus-fermented products possess a number of …
Number of citations: 23 link.springer.com
PC Jou, BY Ho, YW Hsu, TM Pan - Journal of agricultural and food …, 2010 - ACS Publications
The aim of the present work is to investigate the effects of Monascus secondary metabolites, monascin (MS) and ankaflavin (AK), on cell proliferation, adipogenesis, lipolysis and heparin…
Number of citations: 91 pubs.acs.org
BH Lee, WH Hsu, YY Chang, HF Kuo, YW Hsu… - Free radical biology and …, 2012 - Elsevier
Ankaflavin (AK) is an active compound having anti-inflammatory, anti-cancer, antiatherosclerotic, and hypolipidemic effects. We have previously reported that AK acts as an antioxidant …
Number of citations: 90 www.sciencedirect.com
CP Lin, YL Lin, PH Huang, HS Tsai… - Journal of the Science …, 2011 - Wiley Online Library
… , ankaflavin and monascin for 24 h did not result in cytotoxicity, whereas high-concentration Monascus-fermented rice metabolites (≥60 µmol L −1 ankaflavin … L −1 MK, ankaflavin and …
Number of citations: 79 onlinelibrary.wiley.com

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